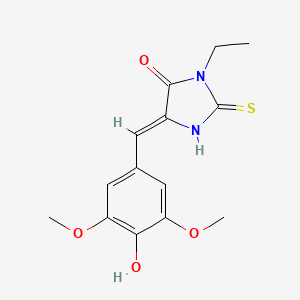

![molecular formula C26H21N5OS2 B4007623 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)

6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline

Übersicht

Beschreibung

The compound , "6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline," is a complex organic molecule that incorporates several functional groups and heterocyclic components such as pyridine, piperazine, thiophene, and quinoxaline. This structure suggests it may have interesting chemical and physical properties, making it potentially useful for various scientific applications.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions that may include the formation of intermediate compounds, cyclization, and functionalization reactions. While specific synthesis pathways for this compound are not detailed, related research indicates the use of Mannich reactions, nucleophilic substitution, and cyclization techniques in the synthesis of similar compounds (Sayapin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds with piperazine and pyridinyl groups has been extensively studied using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). These studies reveal the arrangement of atoms within the molecule and can provide insights into the compound's reactivity and interaction with other molecules. For instance, XRD analysis has been employed to establish the molecular structure of hydrolysis products of similar compounds, indicating how structural features influence chemical behavior (Sayapin et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such a compound would likely be influenced by its functional groups. Piperazine and pyridinyl moieties, for example, can partake in nucleophilic substitution reactions, carbonylation, and interactions with biological targets. Research into similar molecules has shown that modifications to the piperazine and pyridinyl components can dramatically alter a compound's biological activity and reactivity (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystalline structure, are crucial for their practical application and handling. The presence of aromatic systems and heteroatoms within the molecule suggests potential for specific interactions and behaviors in different solvents or conditions. Studies on compounds with similar structural features have highlighted the significance of these characteristics on solubility and thermal stability (Ban et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, pH stability, and redox potential, are influenced by the molecular structure. The compound's functional groups suggest potential for a range of chemical reactions, including oxidation-reduction reactions, electrophilic substitution, and complexation with metals. Research into structurally similar molecules provides insight into these properties and their implications for the compound's utility in various applications (Laborde et al., 1993).

Wissenschaftliche Forschungsanwendungen

Materials Science and Chemistry

- Pyridinyl-Containing Benzoxazine : The synthesis of a pyridinyl-containing benzoxazine demonstrates the compound's potential in materials science, particularly in enhancing the properties of epoxy resins. The presence of the pyridinyl group improves solubility and catalyzes the ring-opening of benzoxazine, indicating its usefulness in creating thermosets with favorable thermal properties (Lin et al., 2014).

Pharmacological Research

Antimicrobial and Antimycobacterial Activities : Compounds with structures analogous to the query compound have been evaluated for their antimicrobial activities. For example, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have shown promising activities against various pathogenic bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Zaki et al., 2019).

Catalysis in Organic Synthesis : The utilization of piperazine-based dicationic Bronsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives underscores the role of such compounds in facilitating organic reactions, particularly in water, which is significant for green chemistry applications (Darvishzad et al., 2019).

Photocatalysis and Metal-Organic Frameworks (MOFs)

- Photocatalysis : The assembly of novel Anderson-type polyoxometalate-based MOFs from isomeric bis(pyridylformyl)piperazine ligands for the degradation of methylene blue under different light conditions demonstrates the potential of these compounds in environmental remediation and photocatalytic applications (Wang et al., 2014).

Eigenschaften

IUPAC Name |

(2,3-dithiophen-2-ylquinoxalin-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5OS2/c32-26(31-13-11-30(12-14-31)23-7-1-2-10-27-23)18-8-9-19-20(17-18)29-25(22-6-4-16-34-22)24(28-19)21-5-3-15-33-21/h1-10,15-17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYWBPQVFXEALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CS5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)

![4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007545.png)

![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4007590.png)

![methyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4007594.png)

![5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007595.png)

![N,N-dimethyl-4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinesulfonamide](/img/structure/B4007618.png)

![ethyl 1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007629.png)

amino]butan-1-ol](/img/structure/B4007630.png)